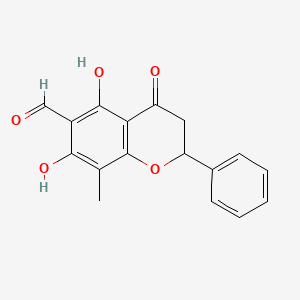
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: is a complex organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone and often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton, which is a common structure in many naturally occurring and synthetic compounds with significant biological activities.
Métodos De Preparación
The synthesis of 5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of phenolic compounds with acetoacetic esters in the presence of catalysts such as anhydrous aluminum chloride . The reaction conditions typically require heating to around 100°C and maintaining the temperature for a specific duration to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, the compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Comparación Con Compuestos Similares
5,7-Dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde: can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their substituents and biological activities. For example, flavanones are a broader class of compounds with various biological activities, while baicalin is a specific flavonoid with potent anti-inflammatory and neuroprotective properties . The unique combination of substituents in This compound contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H14O5 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C17H14O5/c1-9-15(20)11(8-18)16(21)14-12(19)7-13(22-17(9)14)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3 |
Clave InChI |
OPZHOLABNKMTHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O |
Sinónimos |
lawinal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















